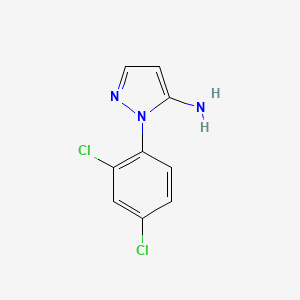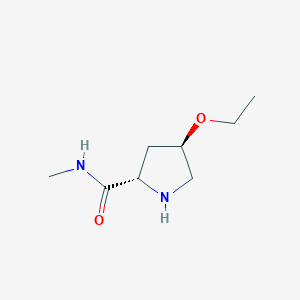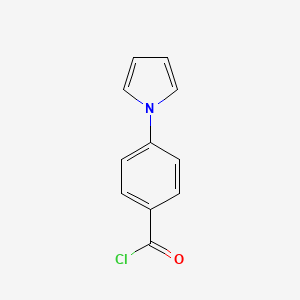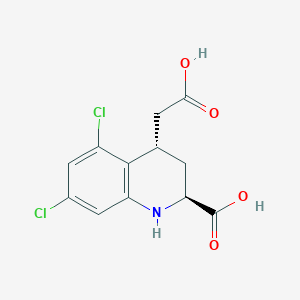![molecular formula C30H22Cl2N2O2 B12880693 (4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound characterized by its unique biphenyl structure with dichloro substitutions and oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of chlorinated benzene derivatives.
Introduction of Oxazole Rings: The oxazole rings are introduced via a cyclization reaction involving phenylhydrazones and aldehydes under acidic conditions.
Final Assembly: The final compound is assembled by linking the biphenyl core with the oxazole rings through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen substitutions can occur, leading to the formation of different biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, hydroxy compounds, and quinone derivatives.
Wissenschaftliche Forschungsanwendungen
(4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 4,4’-dichloro-: A simpler biphenyl derivative with dichloro substitutions.
Bis(4-chlorophenyl) sulfone: Another biphenyl derivative with sulfone groups.
Uniqueness
(4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its combination of biphenyl and oxazole structures, which confer distinct chemical and biological properties not found in simpler biphenyl derivatives.
Eigenschaften
Molekularformel |
C30H22Cl2N2O2 |
|---|---|
Molekulargewicht |
513.4 g/mol |
IUPAC-Name |
(4S)-2-[4-chloro-2-[5-chloro-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H22Cl2N2O2/c31-21-11-13-23(29-33-27(17-35-29)19-7-3-1-4-8-19)25(15-21)26-16-22(32)12-14-24(26)30-34-28(18-36-30)20-9-5-2-6-10-20/h1-16,27-28H,17-18H2/t27-,28-/m1/s1 |
InChI-Schlüssel |
VZKGNDDPPNDBNW-VSGBNLITSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C2=C(C=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
C1C(N=C(O1)C2=C(C=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)

![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)




![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)


![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
